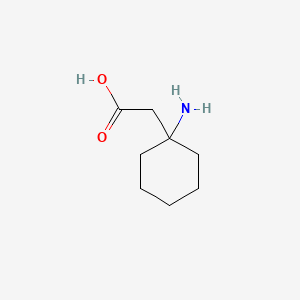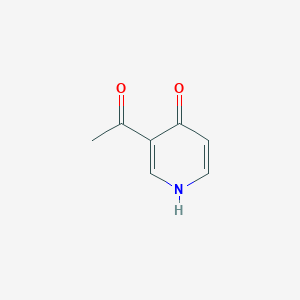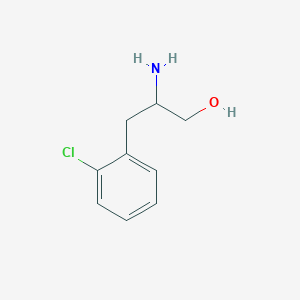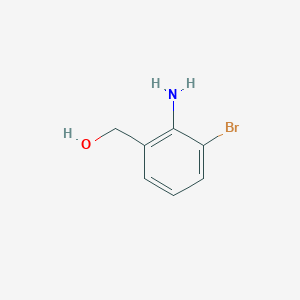
(2-Amino-3-bromophenyl)methanol
Übersicht
Beschreibung
“(2-Amino-3-bromophenyl)methanol” is a chemical compound with the CAS Number: 397323-70-5 . It has a molecular weight of 202.05 and its IUPAC name is (2-amino-3-bromophenyl)methanol . It is stored in a dark place, under an inert atmosphere, at 2-8°C .
Synthesis Analysis
The synthesis of “(2-Amino-3-bromophenyl)methanol” involves several steps. For example, 2-amino-3-bromobenzaldehyde was obtained from (2-amino-3-bromophenyl)methanol . The benzylic alcohol was treated with manganese dioxide, which resulted in the formation of the aldehyde .Molecular Structure Analysis
The InChI code for “(2-Amino-3-bromophenyl)methanol” is 1S/C7H8BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .Chemical Reactions Analysis
The chemical reactions involving “(2-Amino-3-bromophenyl)methanol” are complex and can involve multiple steps. For instance, the compound can undergo oxidation to form a cationic intermediate, which can then lose a proton to regenerate the aromatic ring .Physical And Chemical Properties Analysis
“(2-Amino-3-bromophenyl)methanol” has a predicted boiling point of 330.7±27.0 °C and a predicted density of 1.660±0.06 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
(2-Amino-3-bromophenyl)methanol and its derivatives are frequently used in chemical syntheses. For example, Sun, Sun, and Rao (2014) demonstrated that palladium-catalyzed C-H halogenation reactions can be used for the synthesis of multi-substituted arenes, showing advantages like milder reaction conditions and higher yields compared to traditional methods (Sun, Sun, & Rao, 2014). Wallace et al. (2009) described the synthesis of specific stereoisomers of a related compound, which are useful intermediates for creating S1P1 receptor agonists (Wallace et al., 2009). These applications highlight the compound's utility in producing complex molecules for pharmaceutical research and development.
Theoretical Studies and Molecular Analysis
The compound has also been the subject of theoretical studies. Trivedi (2017) used density functional theory (DFT) to analyze (RS)-(3-bromophenyl)(pyridine-2yl)methanol, providing insights into its molecular structure and active sites (Trivedi, 2017). Such studies are crucial for understanding the molecular properties that could influence its reactivity and interaction with other compounds.
Catalysis and Reaction Mechanisms
In catalysis, derivatives of (2-Amino-3-bromophenyl)methanol are used to enhance reaction efficiencies. For instance, Ozcubukcu et al. (2009) reported on a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009). This showcases the compound's role in facilitating complex organic reactions, crucial for synthesizing a wide range of chemical products.
Solvent Effects and Lipid Dynamics
Methanol, a related solvent, significantly impacts lipid dynamics and membrane properties, as shown in a study by Nguyen et al. (2019) (Nguyen et al., 2019). This research has implications for understanding the role of solvents in biological systems and their interaction with compounds like (2-Amino-3-bromophenyl)methanol.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
(2-amino-3-bromophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQHOKATFHJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-bromophenyl)methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)

![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)
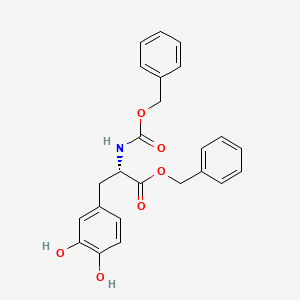

![1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3036587.png)

